N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
Description
N-(4-Acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a small-molecule heterocyclic compound featuring a furan ring substituted at the 2- and 5-positions with methyl and 3-nitrophenyl groups, respectively. The carboxamide moiety is linked to a 4-acetylphenyl group, introducing both electron-withdrawing (acetyl) and aromatic nitro functionalities. The compound’s synthesis likely involves coupling reactions between furan-carboxylic acid derivatives and substituted anilines, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-12(23)14-6-8-16(9-7-14)21-20(24)18-11-19(27-13(18)2)15-4-3-5-17(10-15)22(25)26/h3-11H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPYMDZUUNZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The acetylphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., temperature control).
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Lewis acids (e.g., aluminum chloride) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the furan ring can introduce additional carbonyl groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide-Bound Phenyl Group
The 4-acetylphenyl group in the target compound distinguishes it from closely related analogs:
- Fluorine’s smaller size and higher electronegativity may enhance membrane permeability compared to the bulkier acetyl group .
- N-(2-Ethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (): The ethyl substituent introduces lipophilicity, which could improve metabolic stability but reduce aqueous solubility. The ortho-substitution may sterically hinder interactions with flat binding pockets compared to the para-acetyl group .
- N-(4-Methylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (): The methyl group is less electron-withdrawing than acetyl, possibly weakening hydrogen-bonding interactions in biological targets. This analog serves as a baseline for evaluating the acetyl group’s role .
Core Heterocycle and Nitrophenyl Modifications
- N-(3-Acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide (): This compound replaces the furan with a benzofuran core and adds a sulfonylacetamide group.
- Furopyridine Derivatives (): Compounds like 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide feature a fused pyridine-furan ring. The pyridine nitrogen introduces basicity and metal-coordination capacity, which the purely hydrocarbon furan in the target compound lacks .
Functional Group Effects on Physicochemical Properties
- Nitro Group : Present in all compared compounds, the 3-nitrophenyl group contributes to electron-deficient aromatic systems, enhancing reactivity in nucleophilic substitution or reduction reactions. This group may also improve binding to nitroreductase enzymes or nitro-sensitive biological targets .
- Acetyl vs.
Biological Activity
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound belonging to the furan derivatives class, notable for its complex structure featuring various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
The presence of the acetyl and nitrophenyl groups significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism can involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Protein-Ligand Interactions : It may bind to proteins, altering their function and affecting cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | |
| MCF-7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
The structure-activity relationship (SAR) indicates that the presence of the nitro group enhances the compound's cytotoxicity, possibly by facilitating electron transfer processes that lead to increased oxidative stress in cancer cells.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit specific enzymes.
- Target Enzymes : Studies have focused on its inhibitory effects on topoisomerases and proteases, which are crucial for DNA replication and protein degradation, respectively.
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Topoisomerase I | 80% at 50 µM | |
| Protease X | 75% at 50 µM |
Case Studies
Several case studies have explored the biological implications of this compound:
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
- Combination Therapies : Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination, providing a synergistic effect that improves overall treatment outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
